molecular formula C19H19ClN2 B562000 Desloratadine-d4 CAS No. 381727-29-3

Desloratadine-d4

Cat. No.: B562000
CAS No.: 381727-29-3
M. Wt: 314.8 g/mol
InChI Key: JAUOIFJMECXRGI-MKQHWYKPSA-N
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Description

Desloratadine-d4 is an isotopically labeled form of desloratadine, a second-generation antihistamine. The “d4” designation indicates that the compound has been isotopically labeled with deuterium, a stable isotope of hydrogen. Desloratadine is widely used to treat allergic rhinitis and chronic idiopathic urticaria due to its selective antagonism of the histamine H1 receptor .

Mechanism of Action

Target of Action

Desloratadine-d4, like its parent compound Desloratadine, primarily targets the Histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions. This compound acts as a selective antagonist of these receptors, meaning it binds to these receptors and blocks their activation by histamine .

Mode of Action

This compound competes with free histamine for binding at H1-receptors in various tissues such as the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . By blocking the activation of H1 receptors, this compound prevents the effects of histamine, thereby alleviating the symptoms of allergic reactions .

Biochemical Pathways

The allergic response involves widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . This compound, by acting as a H1 receptor antagonist, can modulate these biochemical pathways involved in the allergic response . It may reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .

Pharmacokinetics

This compound, as an active metabolite of Loratadine, is well absorbed from the gut and reaches peak blood plasma concentrations after about three hours . It undergoes extensive metabolism by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The pharmacokinetics parameters suggest that the body’s exposure to active metabolites is much higher than to the prodrug with Loratadine, but much lower with Desloratadine .

Result of Action

The primary result of this compound’s action is the relief of symptoms of allergic reactions. By blocking the H1 receptors, it prevents the effects of histamine, which is directly implicated in the generation of allergic symptoms such as rhinorrhea, sneezing, congestion, nasal, ocular, and dermal pruritus, hives, and flushing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its distribution in the body can vary depending on the specific immune-regulatory tissues. It has been found that the concentrations of this compound and its active metabolites in the spleen were much higher than in the thymus . This suggests that the spleen, one of the sites where immune responses occur, might be a key environment influencing the action of this compound .

Biochemical Analysis

Biochemical Properties

Desloratadine-d4, like desloratadine, is expected to interact with histamine H1 receptors . These receptors are widely distributed across immune cell subtypes and regulate numerous cellular functions involved in allergic inflammation and immune modulation . This compound may also reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .

Cellular Effects

This compound is likely to have similar cellular effects as desloratadine. Desloratadine has been shown to decrease cell viability of U251 human glioblastoma cell line and primary human glioblastoma cell culture by increasing intracellular reactive oxygen species and caspase activity . It also exerts dual cytotoxic effect inducing both apoptosis- and mTOR/AMPK-dependent cytotoxic autophagy in glioblastoma cells and primary glioblastoma cell culture .

Molecular Mechanism

This compound is expected to function similarly to desloratadine, which acts as a highly specific, long-acting H1-receptor agonist at its unique receptor . It competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine and leading to temporary relief of the negative symptoms of allergies .

Temporal Effects in Laboratory Settings

The temporal effects of desloratadine, the parent compound of this compound, have been studied. Desloratadine has been shown to provide significant relief of symptoms of allergic rhinitis and urticaria at trough concentrations 24 hours after administration, consistent with its long half-life and prolonged H1 receptor occupancy .

Metabolic Pathways

This compound is expected to follow similar metabolic pathways as desloratadine. Desloratadine is metabolized to 3-hydroxydesloratadine, involving N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely to be found in areas where histamine H1 receptors are located, such as the plasma membrane of immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of desloratadine-d4 involves the synthesis of desloratadine followed by the incorporation of deuterium. One common method for synthesizing desloratadine involves the demethylation of loratadine. The process typically includes dissolving loratadine in an alcohol solvent under nitrogen protection, adding potassium hydroxide, and heating to initiate the reflux reaction. The reaction temperature is controlled between 70-100°C until the reaction is complete. The product is then extracted using an ethyl acetate solvent, followed by crystallization and recrystallization to obtain pure desloratadine .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of organic acid salts in a cosolvent to dissolve the raw material desloratadine. The mixture is then reacted, and the resulting solution is combined with a pharmaceutic adjuvant dissolved in a main solvent. This method ensures high stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Desloratadine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and degradation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated metabolites such as 6-hydroxy desloratadine, 5-hydroxy desloratadine, and 3-hydroxy desloratadine .

Scientific Research Applications

Desloratadine-d4 has several applications in scientific research, particularly in pharmacokinetic and metabolism studies. The presence of deuterium can alter the drug’s metabolic pathways, providing insights into how it is processed in the body. It is also used in bioavailability studies to understand the absorption and distribution characteristics of desloratadine. Additionally, this compound is employed in drug interaction studies to evaluate its potential for interacting with drug-metabolizing enzymes or transporters .

Comparison with Similar Compounds

Similar Compounds

    Loratadine: The parent compound of desloratadine, also a second-generation antihistamine.

    Cetirizine: Another second-generation antihistamine with similar properties.

    Fexofenadine: A non-sedating antihistamine used for similar indications.

    Levocetirizine: An enantiomer of cetirizine with similar efficacy.

Uniqueness

Desloratadine-d4 is unique due to its isotopic labeling with deuterium, which provides distinct advantages in pharmacokinetic studies. The deuterium labeling can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in research .

Properties

IUPAC Name

13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUOIFJMECXRGI-MKQHWYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661893
Record name 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381727-29-3
Record name 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 9.1 g (0.238 mol) of loratadine in 120 mL of dry chloroform, was added 7.5 mL of trimethylsilyl iodide. Then, the mixture was heated to 55°-60° C. under an argon atmosphere overnight. 30 mL of 0.5N HCl was added and the mixture was stirred for some time more. After basifying with NaOH, the resulting solution was extracted with chloroform (2-3 times). The organic phase was dried over sodium sulfate and the solvent was removed, to yield 12.89 g of a residue that was purified by crystallization in acetonitrile. 5.69 g of the desired product was obtained (yield: 77%).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate (383 mg, 1 mmol) in ethanol, a 30% sodium hydroxide aqueous solution was added. The mixture was refluxed overnight. The solvent was distilled off, and the resulting residue was dissolved in water and neutralized with concentrated hydrochloric acid. The extraction with ethyl acetate was performed 3 times, and the combined organic layer was dried over magnesium sulfate. The solvent was distilled off, and thus the title compound (290 mg, 93.3%) was obtained as a yellowish white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93.3%

Synthesis routes and methods III

Procedure details

8-Chloro-6,11-dihydro-11-(1-ethoxycarbonyl-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (prepare as described in Schumacher, D. P.; et.al., J. Org. Chem. 1989, 54, 2242-4) (2 mmols) in 13% aq. KOH (20 mL) and ethanol (20 mL) is stirred and heated at reflux temperature under argon for 24 hours. The reaction mixture is cooled and extracted with ether. The ether extracts are dried (Na2SO4), filtered and concentrated under reduced pressure to give the crude product. Pure 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine 8 is obtained by chromatography of the crude product.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylic acid ethyl ester (loratadine) (50.0 g, 0.13 mol), and 90% v/v aqueous methanesulfonic acid (165 ml) was heated to 105-110° C. for 9 hrs. The reaction mass was cooled to ambient temperature, quenched into water (300 ml) and the resulting solution heated at 90-100° C. for 1 hour. The reaction mixture was cooled to ambient temperature and extracted once with toluene (100 ml). The pH of the aqueous layer was adjusted between 4.0 to 5.0 with liquor ammonia and charcoalized (2.5 g decolorizing charcoal). The pH of the charcoalized solution was adjusted to >9.5 with liquor ammonia, and the sticky semi-solid mass which separated was extracted into toluene (300 ml). The toluene extract was concentrated under reduced pressure at below 65° C. and degassed to obtain an off-white to white solid of desloratadine (yield 40.5 g, purity >99.0%). HPLC analysis of the sample (as per the procedure described in example 2) did not show any peak due to impurity at relative retention time of 0.85 to 0.99 (relative to desloratadine peak).
Quantity
165 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylic acid ethyl ester (loratadine) (100.0 g, 0.26 mol), and 50% aqueous sulfuric acid (300 ml) was heated to 100-105° C. for 3 hrs. The reaction mass was cooled to ambient temperature and quenched into ice cold water (300 ml). The pH of the quenched mass was adjusted to pH 4.0 to 5.0 with liquor ammonia and charcoalized (5 g decolorizing charcoal). The pH of the charcoalized solution was adjusted to >9.5 with liquor ammonia, and sticky semi-solid mass which separated was extracted into toluene (700 ml). The toluene extract was concentrated under reduced pressure at below 65° C. and degassed to obtain an off-white to white solid of desloratadine (yield 78.0 g, 96%, purity >99.0%). HPLC analysis of the sample (as per the procedure described in example 2) did not show any peak due to impurity at relative retention time of 0.85 to 0.99 (relative to desloratadine peak).
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%
Customer
Q & A

Q1: What is the significance of using Desloratadine-d4 in the LC-MS/MS method for analyzing Desloratadine and its metabolite?

A1: this compound serves as an internal standard in the LC-MS/MS method described in the research paper []. An internal standard is a compound that is chemically similar to the analyte of interest but differs slightly in isotopic composition, typically containing heavy isotopes like deuterium. In this case, this compound is used to account for variations during sample preparation and ionization in the mass spectrometer. By comparing the signal ratios of the analyte (Desloratadine and 3-hydroxy Desloratadine) to the internal standard (this compound and 3-Hydroxy this compound), researchers can achieve more accurate and reliable quantification of these compounds in human plasma [].

Q2: How does the use of this compound contribute to the validation parameters of the analytical method?

A2: The incorporation of this compound as an internal standard directly enhances the validity and reliability of the LC-MS/MS method. By mitigating variations arising from sample processing and ionization, it contributes to improved accuracy and precision values for the assay. The research paper demonstrates that the method, utilizing this compound, achieves impressive accuracy and precision values, fulfilling the stringent requirements for bioanalytical method validation []. This underscores the importance of this compound in ensuring the robustness and confidence in the quantitative analysis of Desloratadine and its metabolite in biological samples.

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